molecular formula C17H15Cl2N3OS3 B3412110 (2,5-Dichlorothiophen-3-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 923368-40-5

(2,5-Dichlorothiophen-3-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B3412110
CAS RN: 923368-40-5
M. Wt: 444.4 g/mol
InChI Key: ZNMIGKBPVOHMRN-UHFFFAOYSA-N
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Description

(2,5-Dichlorothiophen-3-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H15Cl2N3OS3 and its molecular weight is 444.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,5-Dichlorothiophen-3-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dichlorothiophen-3-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which are structurally similar to the compound , have been found to exhibit antioxidant activity . For instance, compounds (2a) and (2e) showed 95.2% and 96.3% antioxidant activity respectively, which is considered good to excellent compared to the control (ascorbic acid) .

Antimicrobial Activity

Thiazole derivatives have also been reported to have antimicrobial properties . In one study, compound (3b) exhibited moderate activity against Bacillus subtilis and Penicillium fimorum .

Antifungal Activity

Thiazole-based compounds have been found to have antifungal properties . This makes them potential candidates for the development of new antifungal drugs.

Antiviral Activity

Thiazole derivatives have been reported to exhibit antiviral activity . This suggests that they could be used in the development of new antiviral medications.

Anti-inflammatory Activity

Compounds with a thiazole ring have been found to have anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Analgesic Activity

Thiazole derivatives have been reported to have analgesic (pain-relieving) properties . This suggests that they could be used in the development of new pain relief medications.

Antitumor and Cytotoxic Activity

Thiazole derivatives have been found to have antitumor and cytotoxic activities . For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on a prostate cancer cell line .

Neuroprotective Activity

Thiazole derivatives have been reported to have neuroprotective properties . This suggests that they could be used in the development of new neuroprotective drugs.

properties

IUPAC Name

(2,5-dichlorothiophen-3-yl)-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3OS3/c1-24-11-3-2-4-12-14(11)20-17(25-12)22-7-5-21(6-8-22)16(23)10-9-13(18)26-15(10)19/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMIGKBPVOHMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dichlorothiophen-3-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,5-Dichlorothiophen-3-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2,5-Dichlorothiophen-3-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(2,5-Dichlorothiophen-3-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(2,5-Dichlorothiophen-3-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(2,5-Dichlorothiophen-3-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(2,5-Dichlorothiophen-3-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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